molecular formula C9H13N3O2 B13257092 3-(Piperidin-2-yl)-1H-pyrazole-4-carboxylicacid

3-(Piperidin-2-yl)-1H-pyrazole-4-carboxylicacid

Cat. No.: B13257092
M. Wt: 195.22 g/mol
InChI Key: YKUZNRZGLJWLLO-UHFFFAOYSA-N
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Description

3-(Piperidin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that contains both piperidine and pyrazole rings. These types of compounds are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The piperidine ring is a six-membered ring containing one nitrogen atom, while the pyrazole ring is a five-membered ring with two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method is the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. The piperidine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the pyrazole or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-(Piperidin-2-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(Piperidin-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These compounds share the piperidine ring and may have similar biological activities.

    Pyrazole derivatives: Compounds with the pyrazole ring also exhibit diverse biological activities and are used in medicinal chemistry.

Uniqueness

3-(Piperidin-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to the combination of the piperidine and pyrazole rings in its structure. This combination can result in unique biological activities and potential therapeutic applications that are not observed in compounds containing only one of these rings.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

5-piperidin-2-yl-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c13-9(14)6-5-11-12-8(6)7-3-1-2-4-10-7/h5,7,10H,1-4H2,(H,11,12)(H,13,14)

InChI Key

YKUZNRZGLJWLLO-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=C(C=NN2)C(=O)O

Origin of Product

United States

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